molecular formula C9H10F3NO B2853452 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde CAS No. 314768-18-8

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde

Cat. No.: B2853452
CAS No.: 314768-18-8
M. Wt: 205.18
InChI Key: HLFAYEMLDYVEGC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde typically involves the Paal-Knorr reaction. This reaction is a well-known method for synthesizing pyrrole derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

    2,5-Dimethylpyrrole-3-carbaldehyde: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

    2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole: Lacks the aldehyde group, affecting its potential for further chemical modifications.

Uniqueness: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde is unique due to the presence of both the trifluoroethyl and aldehyde groups. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFAYEMLDYVEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(F)(F)F)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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